molecular formula C15H11ClF2O B1327666 2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-62-2

2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327666
CAS No.: 898768-62-2
M. Wt: 280.69 g/mol
InChI Key: VMCODRPPOQEXJR-UHFFFAOYSA-N
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Description

2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone is a useful research compound. Its molecular formula is C15H11ClF2O and its molecular weight is 280.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrooptical Properties

  • Research has shown that certain chemicals with similar structural features to 2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone have been used to develop low melting esters with large nematic ranges. These esters, when mixed with cyanobiphenyls, exhibit useful electrooptical properties and low injected smectic tendencies (Gray & Kelly, 1981).

Synthetic Route Development

  • Efforts have been made to develop efficient synthetic routes for self-polymerizable monomers that are structurally similar to this compound. This includes synthesis from less costly starting materials and attempts to generate polymers with the same structure from original monomer mixtures (Baek & Harris, 2005).

Copolymerization and Material Properties

  • Novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including derivatives structurally related to this compound, have been synthesized and copolymerized with styrene. These copolymers were characterized for their chemical structure and thermal properties, showing potential in material science applications (Savittieri et al., 2022).

Photoalignment of Liquid Crystals

  • Certain derivatives of this compound have been used to promote photoalignment of nematic liquid crystals. The study indicated that the photoalignment quality is influenced by the number of fluoro-substituents and the position of the thiophene moiety in the molecule, showcasing its application in liquid crystal display (LCD) technologies (Hegde et al., 2013).

Antimicrobial Activity

  • A study synthesized 2′,4-dichloro-5′-fluoro-1-ene-2-(4-hydroxyphenyl)phenone, a compound with some structural similarities, and tested its derivatives for antimicrobial activity. These compounds showed potential effectiveness against various microorganisms, indicating possible applications in antimicrobial drug development (Arun, Reddy, & Rajkumar, 2003).

Safety and Hazards

“2’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-14-9-12(18)6-7-13(14)15(19)8-3-10-1-4-11(17)5-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCODRPPOQEXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644593
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-62-2
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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